2-(Pyridin-3-ylmethoxy)aniline
Overview
Description
2-(Pyridin-3-ylmethoxy)aniline is an organic compound that features a pyridine ring attached to an aniline moiety through a methoxy linker
Mechanism of Action
Target of Action
It is known that similar compounds targetInorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their target enzymes . This inhibition could result from the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
For instance, how well the compound is absorbed in the body, how it is distributed to various tissues, how it is metabolized, and how it is excreted, all contribute to its overall bioavailability .
Result of Action
Based on the targets and pathways it is likely to affect, it can be inferred that the compound may have potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure of the aniline derivative and the biomolecules it interacts with
Cellular Effects
Some aniline derivatives have been shown to have antitumor activities . For example, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities. Among all the compounds, one displayed significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells
Molecular Mechanism
It is known that the reactivity of amines, such as aniline, normally involves some process in which a bond is made to the unshared electron pair on nitrogen
Metabolic Pathways
It is known that aniline can be metabolized through a meta-cleavage pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethoxy)aniline typically involves the reaction of 3-pyridinemethanol with aniline in the presence of a suitable base and solvent. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-pyridinemethanol is reacted with aniline in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Scientific Research Applications
2-(Pyridin-3-ylmethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylmethoxy)aniline
- 3-(Pyridin-4-ylmethoxy)aniline
- 4-(Pyridin-3-ylmethoxy)aniline
Uniqueness
2-(Pyridin-3-ylmethoxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy linker and the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISBBHHUQZRGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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